N-(((4-((5-Bromo-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-2-(dimethylamino)benzamide
Overview
Description
Preparation Methods
NSC-639829 can be synthesized from 4-amino-2-methylphenol through a series of reactions including nucleophilic substitution, isocyanation, and condensation . The synthetic route involves the following steps:
Nucleophilic Substitution: 4-amino-2-methylphenol reacts with 5-bromo-2-chloropyrimidine in the presence of potassium carbonate and dimethyl sulfoxide to form 4-(5-bromo-2-pyrimidyloxy)-3-methylphenylamine.
Isocyanation: The resulting compound is then treated with triphosgene to form 4-(5-bromo-2-pyrimidyloxy)-3-methylphenyl isocyanate.
Condensation: Finally, the isocyanate reacts with 2-dimethylaminobenzamide to yield NSC-639829.
Chemical Reactions Analysis
NSC-639829 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Common reagents used in these reactions include potassium carbonate, dimethyl sulfoxide, triphosgene, and 2-dimethylaminobenzamide. The major products formed from these reactions are typically derivatives of NSC-639829 with modified functional groups .
Scientific Research Applications
NSC-639829 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: NSC-639829 has shown promise as an antitumor agent, particularly in combination with radiation therapy.
Biological Studies: The compound has been used in various biological studies to investigate its effects on cell cycle progression, DNA damage, and apoptosis in cancer cells.
Chemical Research: NSC-639829 has been studied for its chemical properties, including its solubility, pH profiles, and ionization constants.
Mechanism of Action
The mechanism of action of NSC-639829 involves the inhibition of tubulin polymerization and microtubule depolymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound primarily targets tubulin, a protein that is essential for the formation of microtubules, which are crucial for cell division and intracellular transport .
Comparison with Similar Compounds
NSC-639829 is part of a class of compounds known as benzoylphenylureas. Similar compounds in this class include:
- NSC 624548
- NSC 639828
- NSC 647884
- NSC 654259
- NSC 654261
Compared to these compounds, NSC-639829 has shown unique properties, particularly its ability to sensitize cancer cells to radiation and its effectiveness in inhibiting tubulin polymerization . These characteristics make it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
134742-19-1 |
---|---|
Molecular Formula |
C21H20BrN5O3 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-(dimethylamino)benzamide |
InChI |
InChI=1S/C21H20BrN5O3/c1-13-10-15(8-9-18(13)30-21-23-11-14(22)12-24-21)25-20(29)26-19(28)16-6-4-5-7-17(16)27(2)3/h4-12H,1-3H3,(H2,25,26,28,29) |
InChI Key |
JNGQUJZDVFZPEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br |
Appearance |
Solid powder |
Key on ui other cas no. |
134742-19-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-639829; NSC 639829; NSC639829; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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